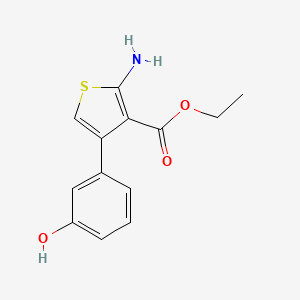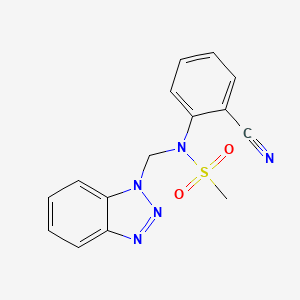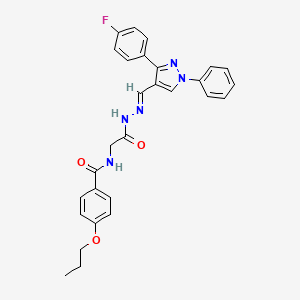![molecular formula C15H14N2O2 B15076133 2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide CAS No. 70203-02-0](/img/structure/B15076133.png)
2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound belonging to the hydrazone class. Hydrazones are known for their versatile biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a hydrazone linkage (C=N-NH) and a hydroxyl group attached to a benzene ring, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between 2-hydroxybenzohydrazide and acetophenone in ethanol under reflux yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage allows it to act as a nucleophile, participating in Mannich reactions, coupling reactions, and halogenations. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide
- 2-Hydroxy-N’-[(1E)-1-phenylbutylidene]benzohydrazide
- 4-Hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide
Uniqueness
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific hydrazone linkage and hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antioxidant and antimicrobial properties, making it a valuable molecule for various applications .
Properties
CAS No. |
70203-02-0 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-15(19)13-9-5-6-10-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-11+ |
InChI Key |
WFXWQJZQAHFAQN-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


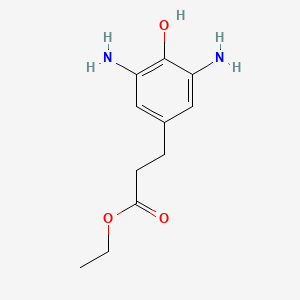
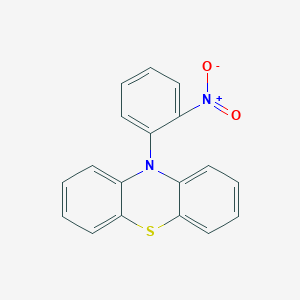
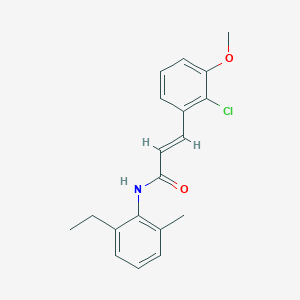

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)

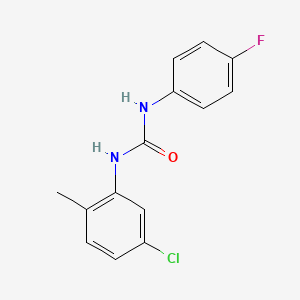
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
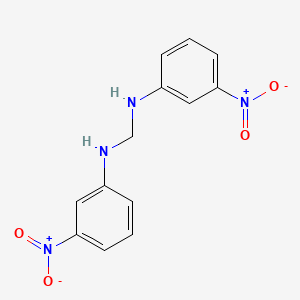
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
